molecular formula C21H25N3O B2455060 (E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide CAS No. 930413-59-5

(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide

Cat. No. B2455060
CAS RN: 930413-59-5
M. Wt: 335.451
InChI Key: XJGWBIOWGPLDNY-UHFFFAOYSA-N
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Description

The compound “(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with alternating single and double bonds, and one nitrogen atom . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

  • Versatile Synthons for Heterocyclic Systems : Compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from related precursors. These multifunctional compounds serve as versatile synthons for the synthesis of a wide array of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing their utility in organic synthesis and medicinal chemistry (Pizzioli et al., 1998).

  • Formation of Benzene Derivatives and Enamino Esters : Research indicates that the stereochemistry of enamino amides and their reactions with dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of benzene derivatives, enamino esters, and 2-pyridones. This highlights the compound's role in generating diverse molecular structures for further chemical studies (Nuvole & Paglietti, 1989).

  • Synthesis of 2H-Pyran-2-ones, Fused Pyran-2-ones, and Pyridones : The enaminonitrile derivatives, through reactions with various binucleophiles, facilitate the synthesis of pyranones, chromenes, and pyridone derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic frameworks (Bondock et al., 2014).

Applications in Scientific Research

  • Heterocyclic Synthesis for Biological Studies : The synthesis of novel heterocycles incorporating the antipyrine moiety, leading to compounds with potential antimicrobial activity, exemplifies the application of such chemical frameworks in the development of new therapeutic agents. This underscores the importance of chemical synthesis in drug discovery and the development of bioactive compounds (Bondock et al., 2008).

  • Development of Thermo-responsive Materials : The synthesis and characterization of aryl-substituted pyrrole derivatives that exhibit controllable fluorescence and thermo-responsive behavior in solid state highlight the potential of such compounds in developing materials for temperature monitoring devices. This indicates the broader applicability of these chemical structures beyond pharmaceuticals, into materials science and engineering (Han et al., 2013).

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-15(2)14-24-16(3)10-19(17(24)4)11-20(12-22)21(25)23-13-18-8-6-5-7-9-18/h5-11,15H,13-14H2,1-4H3,(H,23,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGWBIOWGPLDNY-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC(C)C)C)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide

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